molecular formula C11H12N2O B1620815 4-(4-Isocyanophenyl)morpholine CAS No. 356533-73-8

4-(4-Isocyanophenyl)morpholine

Cat. No. B1620815
M. Wt: 188.23 g/mol
InChI Key: TVMUDUURDNRXNZ-UHFFFAOYSA-N
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Description

4-(4-Isocyanophenyl)morpholine is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(4-Isocyanophenyl)morpholine is represented by the SMILES string [C-]#[N+]C1=CC=C(C=C1)N2CCOCC2 . The InChI key is TVMUDUURDNRXNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(4-Isocyanophenyl)morpholine is a solid compound . Its empirical formula is C11H12N2O and it has a molecular weight of 188.23 .

Scientific Research Applications

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a related compound, has demonstrated potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This compound, due to its morpholine group, exhibits significant antimicrobial properties and can enhance the effectiveness of other antibiotics like amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).

Kinase Inhibition

4-(Pyrimidin-4-yl)morpholines are prominent in inhibiting PI3K and PIKKs due to the morpholine group's ability to form key hydrogen bonding interactions. This makes them valuable in the development of kinase inhibitors for therapeutic applications, as demonstrated in compounds targeting the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Medicinal Chemistry Building Blocks

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are crucial building blocks in medicinal chemistry. Their similar lipophilicity to morpholine and achiral nature make them ideal for synthesizing various pharmaceutical compounds (Walker et al., 2012).

Antimicrobial Activity

Schiff bases of 4-(4-aminophenyl)-morpholine have shown notable antimicrobial activity against a range of bacteria and fungi. These compounds exhibit potential as effective antimicrobial agents due to their structural properties (Panneerselvam et al., 2005).

Reaction with Isocyanate

Studies on the reaction patterns of morpholine and its derivatives with isocyanates like trimethylsilyl isocyanate have revealed the formation of tautomeric forms of silicon-containing urea. This research aids in understanding the chemical behavior and potential applications of these compounds in various reactions (Belova et al., 2022).

Safety And Hazards

4-(4-Isocyanophenyl)morpholine is classified as a combustible solid . Its flash point is not applicable . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-(4-isocyanophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUDUURDNRXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377962
Record name 4-(4-isocyanophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isocyanophenyl)morpholine

CAS RN

356533-73-8
Record name 4-(4-isocyanophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yang, X Hu, W Li, J Qiu, Q Feng, S Wang… - Cell Reports Physical …, 2020 - cell.com
Diarylmethanamines as a structural motif are frequently encountered in bioactive molecules, drugs, pharmaceutical candidates, and ligands. However, the existing synthetic methods …
Number of citations: 18 www.cell.com

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